molecular formula C11H10ClN3OS B1318494 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide CAS No. 16502-05-9

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Cat. No.: B1318494
CAS No.: 16502-05-9
M. Wt: 267.74 g/mol
InChI Key: YTFXFKSBFYYVLV-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetamide group in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the amide group, to form amines. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Sulfoxides or sulfones from oxidation.
  • Amines from reduction.

Scientific Research Applications

Chemistry: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its derivatives are being studied for their ability to inhibit specific enzymes and proteins involved in disease pathways.

Industry: In the materials science field, this compound is used in the development of novel polymers and materials with enhanced properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring can also interact with DNA or proteins, leading to changes in their function and structure. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Comparison: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which allows for a wide range of chemical modifications through nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities. Other similar compounds may have different substituents, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-7-9(16)13-11-15-14-10(17-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFXFKSBFYYVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183957
Record name 2-Chloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16502-05-9
Record name 2-Chloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16502-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Reactant of Route 2
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N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

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